A Technical Guide to Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite
A Technical Guide to Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is a specialized phosphitylating agent used in advanced organic synthesis. As a key phosphoramidite reagent, its primary role is in the construction of complex phosphoric acid compounds and, most notably, in the synthesis and modification of oligonucleotides.[1][2][3][4][5] Its unique 2-(trimethylsilyl)ethyl (TSE) protecting groups offer specific advantages in deprotection schemes, making it a valuable tool for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its properties, applications, and the methodologies associated with its use.
Chemical and Physical Properties
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is a liquid reagent with well-defined physical characteristics.[1] These properties are crucial for its handling, storage, and application in sensitive chemical reactions.
| Property | Value |
| CAS Number | 121373-20-4[1][3][6] |
| Molecular Formula | C₁₆H₄₀NO₂PSi₂[1][3][6] |
| Molecular Weight | 365.64 g/mol [1][3][5] |
| Appearance | Liquid[1] |
| Density | 0.8887 g/mL at 25 °C[1][6] |
| Boiling Point | 286.2-296.6 °C[1][6] |
| Refractive Index | n20/D 1.4517[1][3][6] |
| Purity (Assay) | ≥95-96%[1][3][4] |
| Storage Temperature | 2-8°C[1][6] |
Chemical Identifiers:
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SMILES: CC(C)N(C(C)C)P(OCC--INVALID-LINK--(C)C)OCC--INVALID-LINK--(C)C[1][3]
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Synonyms: iPr2N-P-(OTSE)2, Bis[2-(trimethylsilyl)ethyl] N,N-diisopropylphosphoramidite[6]
Core Applications in Synthesis
The utility of this reagent stems from its function as a phosphitylating agent, enabling the formation of phosphite triester linkages.
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Oligonucleotide Synthesis: While not a nucleoside phosphoramidite itself, it serves as a critical building block for introducing phosphate modifications within a DNA or RNA sequence. It is used in the solid-phase phosphoramidite method, which is the standard for automated oligonucleotide synthesis.[2][7][]
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Phosphoric Acid Compounds: It is an indispensable intermediate for creating a diverse array of phosphoric acid compounds, which are foundational in many areas of organic and medicinal chemistry.[4]
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Drug Development: The compound acts as a vital precursor in the multi-step synthesis of complex molecules and active pharmaceutical ingredients (APIs), supporting the development of new therapeutic agents.[4]
The Phosphoramidite Method: An Experimental Workflow
The synthesis of oligonucleotides relies on a robust, cyclical four-step process.[9] Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is introduced during the "Coupling" step to achieve phosphorylation.
Figure 1: The four-step cycle of solid-phase phosphoramidite synthesis.
The logical relationship during the critical coupling step involves the reaction of an activated phosphoramidite with the free hydroxyl group on the solid support-bound nucleotide chain.
Figure 2: Core components of the phosphoramidite coupling reaction.
General Experimental Protocol: Phosphitylation
The following is a generalized protocol for using a phosphitylating agent like Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite in a standard solid-phase oligonucleotide synthesizer.
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support with initial nucleoside attached.
-
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).[9]
-
Capping Reagents: Cap A (e.g., acetic anhydride/lutidine/THF) and Cap B (e.g., N-methylimidazole/THF).
-
Oxidizer: Iodine solution (e.g., 0.02 M I₂ in THF/Pyridine/Water).
-
Deblocking/Detritylation Agent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane.
-
Anhydrous acetonitrile.
Procedure (One Cycle):
-
Step 1: Detritylation
-
The solid support is washed with anhydrous acetonitrile.
-
The detritylation agent is passed through the synthesis column to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[9] This exposes the free 5'-hydroxyl group.
-
The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Step 2: Coupling
-
The Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.[9]
-
The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive.[9]
-
The activated phosphorus atom reacts with the free 5'-hydroxyl group on the solid support, forming a phosphite triester linkage.
-
The reaction is allowed to proceed for a specified time (e.g., 2-5 minutes).
-
-
Step 3: Capping
-
To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are permanently blocked.
-
The capping reagents (Cap A and Cap B) are delivered to the column to acetylate any free 5'-hydroxyls.
-
The column is washed with acetonitrile.
-
-
Step 4: Oxidation
-
The newly formed phosphite triester is unstable and must be converted to a more stable phosphate triester.
-
The iodine-based oxidizing solution is passed through the column, converting the P(III) species to a P(V) species.[9]
-
The column is washed again with acetonitrile, completing one full cycle. The process is then repeated for the next nucleotide addition.
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Safety and Handling
Proper handling of Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is essential due to its potential hazards.
| Hazard Information | Details |
| Pictogram | GHS07 (Exclamation Mark)[1][3] |
| Signal Word | Warning [1][3] |
| Hazard Statements | H315: Causes skin irritation.[1][3]H319: Causes serious eye irritation.[1][3]H335: May cause respiratory irritation.[1][3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]P280: Wear protective gloves/eye protection/face protection.[1][3]P302+P352: IF ON SKIN: Wash with plenty of water.[1][3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
Handling and Storage Recommendations:
-
Handling: Always handle in a well-ventilated area, such as a fume hood.[6] Wear suitable personal protective equipment (PPE), including gloves and safety glasses.[6] Avoid contact with skin and eyes and prevent inhalation of vapors.[6][10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically at 2-8°C.[1][6] Keep away from incompatible materials such as water, strong acids, and oxidizing agents.[10]
References
- 1. Bis 2-(trimethylsilyl)ethyl N,N-diisopropylphosphoramidite 96 121373-20-4 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bis 2-(trimethylsilyl)ethyl N,N-diisopropylphosphoramidite 96 121373-20-4 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | 亚磷酰胺单体 | MCE [medchemexpress.cn]
- 6. echemi.com [echemi.com]
- 7. Sigma Aldrich Bis[2-(Trimethylsilyl)Ethyl] N,N-Diisopropylphosphoramidite 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 9. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
